Spectroscopic and Physicochemical Characterization of 4-(Methylamino)phenol Sulfate Crystalline Solid
Spectroscopic and Physicochemical Characterization of 4-(Methylamino)phenol Sulfate Crystalline Solid
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(methylamino)phenol sulfate, an organic compound commonly known as Metol.[1][2] Intended for researchers, analytical scientists, and drug development professionals, this document details the application of fundamental spectroscopic techniques—Fourier-Transform Infrared (FTIR), Raman, UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the unambiguous identification, structural elucidation, and solid-state analysis of this compound. The guide emphasizes the causality behind experimental choices and provides field-proven, step-by-step protocols designed for robust and reproducible results. By integrating data from these orthogonal techniques, this whitepaper establishes a self-validating system for the comprehensive characterization of 4-(methylamino)phenol sulfate crystals, a critical step in quality control and regulatory compliance.
Introduction: The Analytical Imperative for 4-(Methylamino)phenol Sulfate
4-(Methylamino)phenol sulfate (CAS No. 55-55-0) is the sulfate salt of N-methylaminophenol.[2] It presents as a white to light gray crystalline powder which may discolor upon exposure to air and light.[3][4] While historically significant as a developing agent in monochrome photography, its utility as a reducing agent and chemical intermediate extends to various laboratory and industrial applications, including its use as a reagent for the spectrophotometric determination of various analytes.[1]
In the context of chemical synthesis and pharmaceutical development, where it may be used as a starting material or intermediate, rigorous characterization is paramount. The crystalline nature of the solid introduces the potential for polymorphism—the existence of multiple crystal forms—which can significantly impact physicochemical properties such as solubility, stability, and bioavailability.[5] Therefore, a multi-technique spectroscopic approach is not merely confirmatory but essential for a holistic understanding of the material's identity, purity, and solid-state structure. This guide provides the theoretical and practical foundation for achieving this comprehensive characterization.
Physicochemical Properties
A foundational understanding of the material's basic properties is critical before commencing any analytical workflow. These properties inform handling, storage, and the selection of experimental parameters, such as solvent choice for solution-based analyses.
| Property | Value | Source(s) |
| IUPAC Name | bis(4-(methylamino)phenol); sulfuric acid | [4][6] |
| Synonyms | Metol, N-methyl-p-aminophenol sulfate | [2] |
| CAS Number | 55-55-0 | [2][7] |
| Molecular Formula | (C₇H₉NO)₂·H₂SO₄ | [7] |
| Molecular Weight | 344.38 g/mol | [2][3][6] |
| Appearance | White to light gray/cream crystalline powder | [3][8][9] |
| Melting Point | ~260 °C (with decomposition) | [3] |
| Solubility | Soluble in water | [7] |
| Stability | Light-sensitive; discolors in air | [3][4] |
Vibrational Spectroscopy of the Crystalline State
Vibrational spectroscopy is exceptionally powerful for analyzing solid-state materials. Both FTIR and Raman spectroscopy probe the vibrational modes of molecules. For crystalline solids, these spectra are sensitive not only to the intramolecular bonds (functional groups) but also to the intermolecular interactions within the crystal lattice (phonons).[10] This dual sensitivity makes them indispensable tools for identifying polymorphs, which differ in their crystal packing and can thus produce distinct spectral fingerprints.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and reliable technique for identifying the primary functional groups present in a molecule. For 4-(methylamino)phenol sulfate, this includes O-H, N-H, aromatic C-H, C-N, and S-O (from the sulfate counter-ion) vibrations. The resulting spectrum serves as a unique fingerprint for identity confirmation against a known reference standard. We prioritize the use of Attenuated Total Reflectance (ATR) FTIR for this analysis due to its simplicity, speed, and the elimination of sample preparation steps like KBr pellet pressing, which can potentially induce polymorphic changes.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (a few milligrams) of the 4-(methylamino)phenol sulfate crystalline powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the integrated anvil to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the collected spectrum using the instrument's software.
-
Analysis: Compare the resulting spectrum with a reference spectrum. Identify and label characteristic absorption bands.
Caption: Workflow for ATR-FTIR analysis of crystalline powder.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3200-3500 | O-H Stretch | Phenolic OH | Broad, Strong |
| 3100-3300 | N-H Stretch | Secondary Amine | Medium |
| 3000-3100 | Aromatic C-H Stretch | Benzene Ring | Medium-Weak |
| 2800-3000 | Aliphatic C-H Stretch | Methyl Group | Medium-Weak |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Strong |
| 1200-1350 | C-N Stretch | Aryl Amine | Medium-Strong |
| 1050-1250 | S=O Stretch | Sulfate (SO₄²⁻) | Very Strong, Broad |
| 800-880 | C-H Out-of-Plane Bend | p-disubstituted Ring | Strong |
Raman Spectroscopy
Expertise & Causality: Raman spectroscopy is an essential orthogonal technique to FTIR. While FTIR measures the absorption of infrared light, Raman measures the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for probing the aromatic ring system and the crystal lattice structure.[11] Low-frequency Raman shifts (<200 cm⁻¹) correspond to external lattice vibrational modes (phonons), which are exceptionally sensitive to the crystal packing arrangement, making Raman the preferred method for polymorph screening and differentiation.[10]
-
Instrument Calibration: Calibrate the instrument using a certified standard (e.g., a silicon wafer, checking for the 520.7 cm⁻¹ peak).
-
Sample Preparation: Place a small quantity of the crystalline powder on a standard microscope slide.
-
Focusing: Place the slide on the microscope stage. Using the white light source and camera, bring the crystal particles into focus.
-
Data Acquisition: Switch to the laser source (e.g., 785 nm to minimize fluorescence). Set laser power, exposure time, and number of accumulations to achieve a good signal-to-noise ratio without causing sample degradation. Collect the spectrum over a range that includes both the fingerprint region (200-1800 cm⁻¹) and the low-frequency lattice region (10-200 cm⁻¹).
-
Data Processing: Perform a baseline correction, especially to remove any background fluorescence.
-
Analysis: Identify characteristic Raman shifts and compare spectra from different batches or crystallization conditions to assess solid-form consistency.
Caption: Workflow for Raman microscopic analysis of crystals.
Electronic Spectroscopy (UV-Visible)
Expertise & Causality: UV-Visible spectroscopy probes the electronic transitions within a molecule.[12] For 4-(methylamino)phenol sulfate, the absorption in the UV region is dominated by π → π* transitions within the substituted benzene ring. This technique is less useful for solid-state characterization but is a cornerstone for quantitative analysis in solution, governed by the Beer-Lambert Law.[13] It is an effective method for determining concentration and assessing purity with respect to chromophoric impurities. The choice of an acidic aqueous solvent is logical to ensure full dissolution of the salt and to maintain a consistent ionic state of the molecule, preventing pH-dependent spectral shifts.
-
Solvent Preparation: Prepare a suitable solvent, such as 0.1 N sulfuric acid in deionized water. The acid ensures the amine is protonated and prevents oxidation.
-
Stock Solution Preparation: Accurately weigh approximately 25-50 mg of the sample and dissolve it in the solvent in a 100 mL volumetric flask.
-
Working Solution Preparation: Make a quantitative dilution of the stock solution to achieve an expected absorbance in the range of 0.2-1.0 AU. A typical concentration might be 5-15 µg/mL.
-
Instrument Blank: Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer.
-
Data Acquisition: Rinse and fill the cuvette with the working sample solution. Scan from approximately 400 nm down to 200 nm.
-
Analysis: Determine the wavelength of maximum absorbance (λmax). The related compound 4-aminophenol exhibits maxima around 218 nm and 272 nm, and similar results can be expected.[14]
Caption: Workflow for quantitative UV-Vis analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation in solution. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms. For 4-(methylamino)phenol sulfate, NMR confirms the core structure (p-substituted aromatic ring, N-methyl group) and the presence of the sulfate salt form, which influences the chemical shifts. The choice of a deuterated solvent is critical; Deuterium oxide (D₂O) is a good first choice due to the sample's water solubility, but exchangeable protons (O-H, N-H) will not be observed. DMSO-d₆ can be used as an alternative to observe these exchangeable protons. O-sulfation is known to cause a characteristic upfield shift for the ipso-carbon (C-O) and a downfield shift for the ortho-carbons in the ¹³C NMR spectrum, a key diagnostic feature.[15]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum. A standard pulse program is usually sufficient. Note the characteristic AA'BB' splitting pattern of the aromatic protons and the singlet for the N-methyl group.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. A proton-decoupled experiment is standard. Longer acquisition times are typically required compared to ¹H NMR.
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform a baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS or DSS).
-
Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Caption: Workflow for ¹H and ¹³C NMR structural analysis.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -N-CH ₃ | ~2.9 | Singlet (s) |
| Aromatic H (ortho to -OH) | ~6.8 | Doublet (d) | |
| Aromatic H (ortho to -NHCH₃) | ~7.2 | Doublet (d) | |
| ¹³C | -N-C H₃ | ~30 | |
| Aromatic C (ortho to -NHCH₃) | ~118 | ||
| Aromatic C (ortho to -OH) | ~116 | ||
| Aromatic C (-NHCH₃ ipso) | ~140 | ||
| Aromatic C (-OH ipso) | ~150 |
Conclusion
The spectroscopic characterization of 4-(methylamino)phenol sulfate crystals is a multi-faceted process that requires the synergistic application of several analytical techniques. FTIR and Raman spectroscopy provide rapid identity confirmation and critical information about the solid-state structure, essential for polymorphism control. UV-Visible spectroscopy serves as a robust tool for quantitative analysis in solution. Finally, NMR spectroscopy offers definitive proof of the molecular structure. Together, these methods form a self-validating analytical system, ensuring the identity, purity, and solid-form consistency of the material, which is indispensable for its application in regulated industries.
References
-
ACS Reagent Chemicals. 4-(Methylamino)phenol Sulfate. (2017). [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). p-Methylaminophenol and its sulfate: Human health tier II assessment. (2015). [Link]
-
ResearchGate. Structure of 4-methylamino-phenol sulphate (metol reagent). [Link]
-
SpectraBase. Phenol, 4-(methylamino)-. [Link]
-
PubChem, National Institutes of Health. p-(Methylamino)phenol sulphate. [Link]
-
PubChem, National Institutes of Health. Metol. [Link]
-
Wikipedia. Metol. [Link]
-
Spectroscopy Online. Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011). [Link]
-
National Environmental Methods Index. EPA-NERL: 375.2: Sulfate by Colorimetry. [Link]
-
Spectroscopy Online. Raman Spectroscopy and Polymorphism. (2019). [Link]
-
Thermo Fisher Scientific. 4-(Methylamino)phenol sulfate, 99% (Specification Sheet, alternate). [Link]
-
EMBL-EBI. 4-methylaminophenol sulfate (CHEBI:55413). [Link]
-
National Center for Biotechnology Information. Kinetic Crystallography by Raman Microscopy. [Link]
-
MDPI. Raman Spectroscopy of Crystals. (2020). [Link]
-
ResearchGate. Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. [Link]
-
Khan Academy. UV/Vis spectroscopy. (2014). [Link]
-
Unchained Labs. UV/Vis Spectroscopy for DNA & Protein Analysis. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. [Link]
-
Annual Review of Physical Chemistry. RAMAN CRYSTALLOGRAPHY AND OTHER BIOCHEMICAL APPLICATIONS OF RAMAN MICROSCOPY. (2006). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metol - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 036674.30 [thermofisher.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Metol | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-(Methylamino)phenol sulfate, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
